molecular formula C13H12ClN3O3 B1226310 1-(2-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone CAS No. 5354-48-3

1-(2-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone

Cat. No. B1226310
CAS RN: 5354-48-3
M. Wt: 293.7 g/mol
InChI Key: UITVJAJUEDURGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone is an aromatic ketone.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

The molecular structure of related pyrazole derivatives, such as (E)-1-(4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone, has been analyzed. These structures exhibit nonplanar configurations with varying dihedral angles between the phenyl rings and the central pyrazole ring. Their crystal structures are characterized by weak intermolecular interactions like C-H...O, C-H...π, and π-π interactions, as well as unusual trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).

Synthesis and Reactivity

In a study focusing on the synthesis of heterocyclic compounds, 1-(2,4-dihydroxyphenyl)ethanone was used in a condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to the formation of an isoflavone. This research highlights the reactivity of phenyl ethanone derivatives in forming heterocyclic compounds (Moskvina et al., 2015).

Vibrational and Structural Analysis

A combined experimental and theoretical analysis was conducted on a compound similar to 1-(2-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone, focusing on molecular structure, vibrational spectra, and HOMO-LUMO analysis. This study helps in understanding the electronic properties and potential reactivity of the compound (ShanaParveen et al., 2016).

Antimicrobial Activity

Derivatives of pyrazole-pyrimidine-thiazolidin-4-one, similar in structure to the compound , have been synthesized and tested for antimicrobial activity against various bacteria and fungi. This research demonstrates the potential of such compounds in the field of antimicrobial drug discovery (Reddy et al., 2010).

Potential as Anticancer Agents

Novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, indicating the potential of similar compounds in cancer treatment (Hafez et al., 2016).

properties

CAS RN

5354-48-3

Product Name

1-(2-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone

Molecular Formula

C13H12ClN3O3

Molecular Weight

293.7 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C13H12ClN3O3/c1-8-13(17(19)20)9(2)16(15-8)7-12(18)10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3

InChI Key

UITVJAJUEDURGU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)C2=CC=CC=C2Cl)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)C2=CC=CC=C2Cl)C)[N+](=O)[O-]

solubility

29.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1-pyrazolyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.